molecular formula C12H12N2O2 B1626571 1-BENZYL-3-METHYLURACIL CAS No. 61686-79-1

1-BENZYL-3-METHYLURACIL

Cat. No.: B1626571
CAS No.: 61686-79-1
M. Wt: 216.24 g/mol
InChI Key: OSKCTFCFDFVEQE-UHFFFAOYSA-N
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Description

1-BENZYL-3-METHYLURACIL is an organic compound that belongs to the class of pyrimidine derivatives It is characterized by a benzyl group attached to the nitrogen atom at position 1, a methyl group at position 3, and two keto groups at positions 2 and 4 of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-3-METHYLURACIL typically involves the condensation of benzylamine with ethyl acetoacetate, followed by cyclization and subsequent oxidation. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out under reflux conditions. The final product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-3-METHYLURACIL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

1-BENZYL-3-METHYLURACIL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-BENZYL-3-METHYLURACIL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-3-methyluracil: Similar structure but lacks one keto group.

    1-Benzyl-3-methylthymine: Contains a methyl group at position 5 instead of a hydrogen atom.

    1-Benzyl-3-methylcytosine: Contains an amino group at position 4 instead of a keto group.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of two keto groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

61686-79-1

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

1-benzyl-3-methylpyrimidine-2,4-dione

InChI

InChI=1S/C12H12N2O2/c1-13-11(15)7-8-14(12(13)16)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3

InChI Key

OSKCTFCFDFVEQE-UHFFFAOYSA-N

SMILES

CN1C(=O)C=CN(C1=O)CC2=CC=CC=C2

Canonical SMILES

CN1C(=O)C=CN(C1=O)CC2=CC=CC=C2

Origin of Product

United States

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